molecular formula C15H33N B129476 N-Methyltetradecylamine CAS No. 29369-63-9

N-Methyltetradecylamine

Cat. No.: B129476
CAS No.: 29369-63-9
M. Wt: 227.43 g/mol
InChI Key: QWERMLCFPMTLTG-UHFFFAOYSA-N
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Description

N-Methyltetradecylamine is an organic compound with the molecular formula C15H33N. It is a long-chain alkylamine, specifically a secondary amine, where a methyl group is attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyltetradecylamine can be synthesized through the alkylation of tetradecylamine with methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, this compound is produced through continuous flow processes that involve the reaction of tetradecylamine with methylating agents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyltetradecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide, a compound with enhanced surfactant properties.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous medium.

    Substitution: Reagents such as alkyl halides or sulfonates are used in substitution reactions. The reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.

Major Products

    Oxidation: The major product is this compound oxide.

    Substitution: Depending on the substituent introduced, various alkyl or aryl derivatives of this compound can be formed.

Scientific Research Applications

N-Methyltetradecylamine has several applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: The compound is employed in cell membrane studies due to its amphiphilic nature, which allows it to interact with lipid bilayers.

    Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: It is widely used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-Methyltetradecylamine primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is exploited in various applications, from drug delivery to cleaning products.

Comparison with Similar Compounds

Similar Compounds

    N-Methyldodecylamine: Similar in structure but with a shorter alkyl chain.

    N-Methylhexadecylamine: Similar in structure but with a longer alkyl chain.

    Lauramine Oxide: A related compound with an additional oxygen atom, used in similar applications.

Uniqueness

N-Methyltetradecylamine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, from industrial cleaning agents to biomedical research.

Properties

IUPAC Name

N-methyltetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWERMLCFPMTLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183592
Record name N-Methyltetradecylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29369-63-9
Record name N-Methyl-1-tetradecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29369-63-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-tetradecanamine
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Record name N-Methyltetradecylamine
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Record name N-methyltetradecylamine
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Record name N-METHYL-1-TETRADECANAMINE
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Q & A

Q1: What is the mechanism by which N-Methyltetradecylamine inhibits Streptococcus mutans plaque formation?

A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that this compound's ability to inhibit Streptococcus mutans plaque formation is related to its long-chain aliphatic structure and the presence of the amine group. The research investigates the correlation between inhibitory potency and physicochemical properties like critical micelle concentration, partition coefficients, and quantum mechanical charges on the amine nitrogen []. This suggests that the interaction of this compound with bacterial cell membranes, influenced by these properties, plays a role in disrupting plaque formation.

A2: Research indicates potential concerns regarding the nitrosation of this compound and similar compounds. Studies have identified the presence of N-nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine in household products like dishwashing liquids [] and hair-care products []. N-nitrosamines are classified as probable human carcinogens, raising concerns about the presence of these compounds in commonly used products.

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